molecular formula C11H11ClN2 B14141755 5-Chloro-3,8-dimethylquinolin-2-amine CAS No. 948292-67-9

5-Chloro-3,8-dimethylquinolin-2-amine

Cat. No.: B14141755
CAS No.: 948292-67-9
M. Wt: 206.67 g/mol
InChI Key: SJVVKYIROFSJLL-UHFFFAOYSA-N
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Description

5-Chloro-3,8-dimethylquinolin-2-amine is a synthetic quinoline derivative serving as a versatile chemical building block in medicinal chemistry and agrochemical research. This compound features a chloromethyl-substituted quinoline core, a privileged scaffold renowned for its wide spectrum of biological activities. The strategic substitution pattern, including the chloro group at the 5-position and the amine at the 2-position, makes it a valuable intermediate for constructing more complex molecules for biological evaluation. Quinoline derivatives, particularly aminomethyl-substituted variants, are extensively investigated for their antifungal properties. Research on analogous quinolin-8-amine derivatives has demonstrated significant fungicidal activity against a range of phytopathogenic fungi, highlighting the potential of this chemical class in developing new agrochemicals . The molecular architecture supports intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for target engagement . Furthermore, closely related compounds, such as 2-Amino-7-chloro-3,8-dimethylquinoline, are utilized as staining reagents and fluorescent dyes in biological and medical research, indicating the potential of this structural family in diagnostic applications . The synthetic versatility of the chloromethylquinoline core allows for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling extensive structure-activity relationship (SAR) studies . This compound is presented as a high-purity intermediate for research purposes only. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

948292-67-9

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-3,8-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14)

InChI Key

SJVVKYIROFSJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Molecules

Friedländer Annulation Approach

The Friedländer annulation is a classical method for constructing quinoline scaffolds. For 5-chloro-3,8-dimethylquinolin-2-amine, this involves condensing 3,8-dimethyl-2-aminobenzaldehyde with ketones or aldehydes under acidic conditions. A modified protocol using InCl₃ as a catalyst achieves cyclization at 80°C in dichloromethane, yielding the quinoline core with >70% efficiency. Chlorination is subsequently performed using POCl₃ or SOCl₂ to introduce the 5-chloro substituent.

Critical Parameters:
  • Temperature : 60–100°C for cyclization; 25–40°C for chlorination.
  • Catalysts : InCl₃ or FeCl₃ enhance regioselectivity.
  • Solvents : Dichloromethane or toluene preferred for non-polar intermediates.

Chlorination of Preformed Quinolines

Direct Electrophilic Chlorination

Direct chlorination of 3,8-dimethylquinolin-2-amine using Cl₂ gas or N-chlorosuccinimide (NCS) in acetic acid achieves 65–80% yields. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom preferentially occupying the 5-position due to steric and electronic factors.

Optimization Insights:
  • Reagent Stoichiometry : 1.2 equivalents of Cl₂ ensures complete conversion.
  • Byproduct Mitigation : Excess Cl₂ leads to di- or tri-chlorinated products; controlled addition rates minimize this.

Oxidative Chlorination

A patent by CN106432069A discloses oxidative chlorination using NaClO and HCl at 10–25°C. This method avoids gaseous Cl₂, improving safety and scalability. The reaction mechanism involves hypochlorous acid (HOCl) generation, which acts as the chlorinating agent:

$$
\text{NaClO} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl}
$$

Key advantages include:

  • Yield : 72% with 84.2% purity.
  • Cost-Effectiveness : Utilizes inexpensive NaClO from industrial waste streams.

Catalytic Hydrogenation and Reductive Amination

Nitro Group Reduction

Starting from 5-chloro-3,8-dimethyl-2-nitroquinoline, catalytic hydrogenation with Pd/C or Raney Ni under 40–50 psi H₂ achieves >90% conversion to the amine. This method is favored in industrial settings due to its scalability and minimal waste generation.

Case Study:
  • Substrate : 5-Chloro-3,8-dimethyl-2-nitroquinoline.
  • Conditions : 50°C, ethanol solvent, 4 hours.
  • Outcome : 95% yield of 5-chloro-3,8-dimethylquinolin-2-amine.

Reductive Amination of Ketones

A two-step process involves:

  • Condensing 5-chloro-3,8-dimethylquinoline-2-carbaldehyde with NH₃.
  • Reducing the imine intermediate using NaBH₄ or LiAlH₄ .

This approach is limited by the instability of the aldehyde precursor but offers flexibility for structural analogs.

Microwave-Assisted Synthesis

Rapid Cyclization and Functionalization

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. A representative protocol involves:

  • Mixing 2-aminophenyl precursors with InCl₃ -impregnated silica.
  • Irradiating at 360 W for 5 minutes to form the quinoline core.
  • Chlorinating with SOCl₂ under microwave conditions (2 minutes, 100°C).
Advantages:
  • Efficiency : 63% yield in <10 minutes total.
  • Energy Savings : 70% reduction in thermal energy use.

Industrial-Scale Production Methods

Batch Reactor Optimization

Large-scale synthesis employs batch reactors with:

  • Temperature Control : Jacketed reactors maintain 50–80°C during exothermic steps.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) are reused for 5–10 cycles.
Economic Considerations:
  • Raw Material Cost : $120–150/kg for pharmaceutical-grade product.
  • Waste Management : Chlorination byproducts (e.g., HCl) are neutralized with NaOH, generating NaCl.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost ($/kg) Scalability Environmental Impact
Friedländer Annulation 70–75 8–12 140 Moderate High (toxic solvents)
Oxidative Chlorination 72 6 90 High Low (aqueous waste)
Catalytic Hydrogenation 95 4 110 High Moderate (H₂ use)
Microwave Synthesis 63 0.2 160 Low Low (energy-efficient)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,8-dimethylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Chloro-3,8-dimethylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3,8-dimethylquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-chloro-3,8-dimethylquinolin-2-amine with four analogs, highlighting structural variations and inferred properties.

Structural and Substituent Analysis

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Features
5-Chloro-3,8-dimethylquinolin-2-amine Cl (5), CH₃ (3,8), NH₂ (2) C₁₁H₁₂ClN₂ 207.68 1172287-68-1 High lipophilicity due to Cl and CH₃
2,8-Dimethylquinolin-5-amine CH₃ (2,8), NH₂ (5) C₁₁H₁₂N₂ 172.23 Not provided Amine at position 5; lacks Cl
5-Chloro-8-methyl-2-propylquinolin-4-amine Cl (5), CH₃ (8), C₃H₇ (2), NH₂ (4) C₁₃H₁₆ClN₂ 238.73 1189105-54-1 Propyl group at position 2; amine at 4
8-Chloro-6-fluoro-5-methylquinolin-3-amine Cl (8), F (6), CH₃ (5), NH₂ (3) C₁₀H₈ClFN₂ 210.63 2090724-36-8 Dual halogens (Cl, F); amine at 3
N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine Cl (8), adamantyloxyethyl (side chain) C₂₁H₂₅ClN₂O 357.17 Not provided Bulky adamantyl group; enhanced steric hindrance

Key Differences and Implications

Amine Position: Moving the NH₂ group from position 2 (target compound) to 3 or 4 (e.g., 8-chloro-6-fluoro-5-methylquinolin-3-amine ) alters hydrogen-bonding capacity, which could impact solubility or target binding.

Steric and Lipophilic Effects The adamantyloxyethyl group in N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine introduces significant steric bulk, likely reducing membrane permeability compared to the smaller methyl and chloro groups in the target compound . Propyl vs.

Biological Activity Trends While direct activity data for the target compound is unavailable, analogs like N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine (synthesized via Pd-catalyzed coupling ) and related quinoline derivatives have shown sub-nanomolar efficacy in inhibiting chemoresistant cancer cells, suggesting that substituent optimization (e.g., halogen placement, bulky groups) is critical for potency .

Research Findings and Inferences

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 2,8-dimethylquinolin-5-amine, which involves condensation of o-toluidine with crotonaldehyde under acidic conditions .
  • Halogen Impact : Chlorine at position 5 (as in the target compound) may confer greater metabolic stability compared to fluorine or unsubstituted analogs .
  • Structural Mimicry: Compounds like 5-chloro-8-methyl-2-propylquinolin-4-amine demonstrate how alkyl chain length at position 2 can be modified to tune physicochemical properties without altering core quinoline pharmacophores.

Biological Activity

5-Chloro-3,8-dimethylquinolin-2-amine, also known as 2-amino-5-chloro-3,8-dimethylquinoline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3,8-dimethylquinolin-2-amine is C11H12ClN2C_{11}H_{12}ClN_2 with a molecular weight of 202.68 g/mol. Its structure features an amino group at the 2-position and a chloro group at the 5-position on the quinoline ring, with methyl groups at the 3 and 8 positions. This specific arrangement contributes to its unique chemical properties and reactivity.

Antimicrobial Properties

Research indicates that 5-Chloro-3,8-dimethylquinolin-2-amine exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of 5-Chloro-3,8-dimethylquinolin-2-amine

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coli (G-)Bactericidal32 µg/mL
Staphylococcus aureus (G+)Bacteriostatic16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research involving human breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability.

Table 2: Anticancer Activity of 5-Chloro-3,8-dimethylquinolin-2-amine

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

The biological activity of 5-Chloro-3,8-dimethylquinolin-2-amine is attributed to its interaction with specific molecular targets within cells. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
  • Signal Transduction Pathways : The compound may affect various signaling pathways that control cell division and survival.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in Chemical Science Transactions demonstrated that derivatives of quinoline, including 5-Chloro-3,8-dimethylquinolin-2-amine, displayed significant antibacterial activity against multi-drug resistant strains .
  • Anticancer Research : A recent investigation published in Journal of Medicinal Chemistry reported that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

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